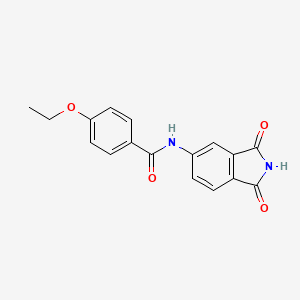
N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide, commonly known as DEBIO-0932, is a synthetic small molecule that has been developed as an inhibitor of the protein kinase IKKβ. The compound has shown promising results in preclinical studies as a potential treatment for various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
科学的研究の応用
Chemodivergent Annulations and C-H Activation
Research by Xu et al. (2018) on Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation illustrates the potential for N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide in facilitating diverse chemical transformations. This study highlights the efficiency of utilizing metal-catalyzed reactions for complex organic synthesis, which could be applicable to the synthesis and functionalization of this compound for developing new chemical entities or materials (Xu et al., 2018).
Sigma-2 Receptor Probes
Research on sigma-2 receptor probes by Xu et al. (2005) demonstrates the significance of benzamide derivatives in the development of novel diagnostic and therapeutic agents. Given the structural resemblance, this compound could serve as a scaffold for designing sigma receptor ligands, potentially contributing to the understanding and treatment of neurological diseases (Xu et al., 2005).
Antimicrobial Activity
The synthesis and evaluation of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide derivatives by Patel and Dhameliya (2010) for their antibacterial and antifungal activities suggest a promising avenue for this compound in antimicrobial research. Such compounds could be explored for their efficacy against a range of microbial pathogens, contributing to the development of new antibiotics or antiseptics (Patel & Dhameliya, 2010).
AChE Inhibition and Alzheimer's Disease
Andrade-Jorge et al. (2018) investigated the inhibition of acetylcholinesterase (AChE) by dioxoisoindoline derivatives, highlighting their potential in treating neurodegenerative diseases such as Alzheimer's. Given its structural similarity, this compound could be explored for AChE inhibitory activity, offering a novel approach to Alzheimer's therapy (Andrade-Jorge et al., 2018).
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-12-6-3-10(4-7-12)15(20)18-11-5-8-13-14(9-11)17(22)19-16(13)21/h3-9H,2H2,1H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAZPCGPDIOKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorobenzyl)sulfanyl]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B2658617.png)
![4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2658619.png)
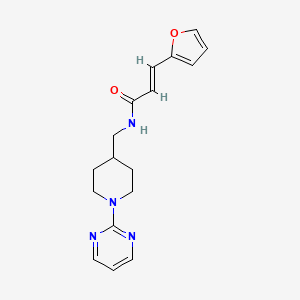
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one](/img/structure/B2658622.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2658623.png)
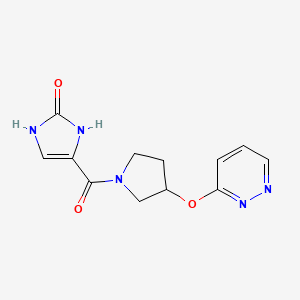
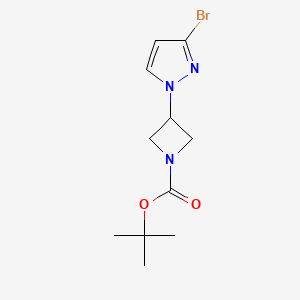
![6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2658628.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2658629.png)
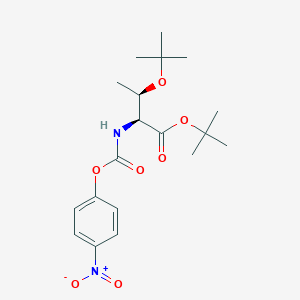
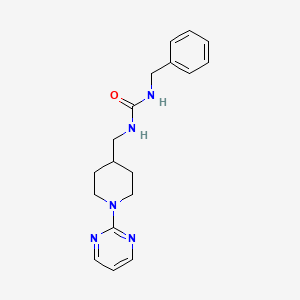
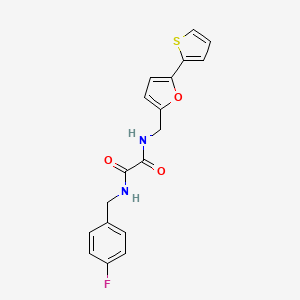
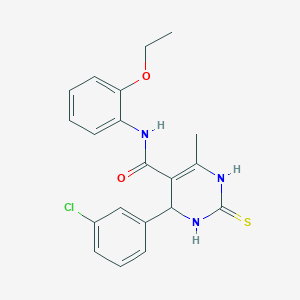
![N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2658640.png)